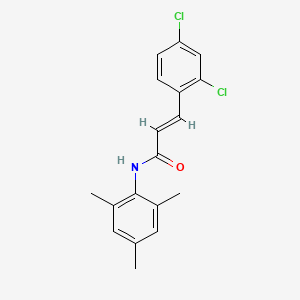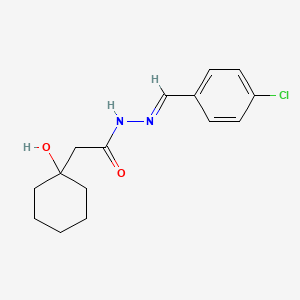![molecular formula C17H18N6O B5559332 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include nucleophilic addition, cyclization, and the use of specific reagents for functional group transformations. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves tosylation, treatment with acetamides, and the use of a Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives, for example, is analyzed through techniques such as UV–vis, FT-IR, and NMR spectroscopy. These analyses reveal the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and the dihedral angles formed with attached groups, providing insights into the molecular conformation (Deng et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving imidazo[1,2-a]pyrimidine compounds can include nucleophilic addition, C–N coupling, cyclization, and tautomerization. These reactions are influenced by the presence of specific functional groups and conditions, leading to the formation of various derivatives with unique properties (Dao et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal packing, are determined through experimental studies. Weak intermolecular interactions, such as C—H⋯O hydrogen bonding, play significant roles in stabilizing the crystal structure and influencing the physical properties (Deng et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure and the presence of specific substituents. Studies on related compounds reveal how modifications in the molecular framework affect the chemical behavior, highlighting the versatility of these compounds in synthetic applications (Sano et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activity
Researchers have designed and synthesized novel propanamides containing pyrimidine and thiadiazole rings. These compounds exhibited moderate to good selective herbicidal activity against certain plant species, showcasing their potential in agricultural chemistry and herbicide development (Man‐Yun Liu & De-Qing Shi, 2014).
Antitumor Effects and Kinase Inhibition
A series of compounds bearing a benzimidazole moiety demonstrated marked in vitro antitumor activity against various human cancer cell lines. These findings underscore the potential of such molecules in cancer research and therapy, particularly highlighting the importance of kinase inhibition in anticancer strategies (Amira S. Abd El-All et al., 2015).
Synthesis of Nilotinib
The synthesis of Nilotinib, a significant antitumor agent, involves complex heterocyclic compounds similar to the queried compound. This process highlights the role of intricate organic synthesis in developing pharmaceuticals and the importance of heterocyclic chemistry in medicinal applications (Wang Cong-zhan, 2009).
Phosphodiesterase 1 Inhibitors
Research into phosphodiesterase 1 (PDE1) inhibitors involving pyrazolo[3,4-d]pyrimidinones illustrates the potential of such compounds in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This emphasizes the relevance of heterocyclic compounds in designing drugs for central nervous system disorders (Peng Li et al., 2016).
Safety and Hazards
While specific safety and hazard information for “N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide” is not available, general safety measures for handling imidazole compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-17(24)22-14-6-4-13(5-7-14)21-15-10-16(20-12(2)19-15)23-9-8-18-11-23/h4-11H,3H2,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXCSEXOLINABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)


![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)